molecular formula C20H17FN2O B11495831 Indazol-4-one, 1-(2-fluorophenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-

Indazol-4-one, 1-(2-fluorophenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-

Cat. No.: B11495831
M. Wt: 320.4 g/mol
InChI Key: MRZOETDLMHTGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the indazole core followed by functionalization at specific positions to introduce the fluorophenyl, methyl, and phenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other indazole derivatives and fluorophenyl-containing compounds. Similar compounds include:

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H17FN2O/c1-13-20-18(23(22-13)17-10-6-5-9-16(17)21)11-15(12-19(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3

InChI Key

MRZOETDLMHTGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.